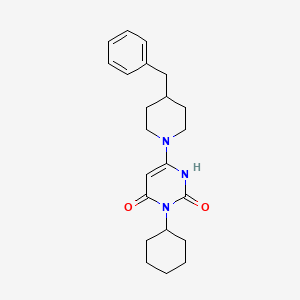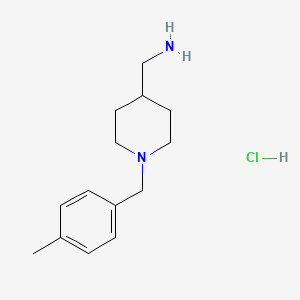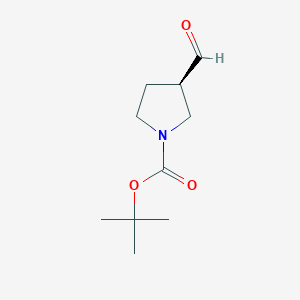![molecular formula C20H24N6O B2673402 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1797660-25-3](/img/structure/B2673402.png)
2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide” is a complex organic molecule. It has been identified as a novel PKM2 activator . PKM2 is an enzyme known as Pyruvate Kinase M2, which plays a crucial role in cellular metabolism and is often implicated in cancer biology .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a benzimidazole ring, a pyrimidine ring, and a piperidine ring . The exact structure can be determined using techniques such as X-ray diffraction .Aplicaciones Científicas De Investigación
Discovery of Clinical Candidates
Compounds with similar structural features have been identified as potential clinical candidates for treating diseases involving overexpression of specific enzymes or receptors. For example, a compound structurally related was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity and improved pharmacokinetics, suggesting potential utility in treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).
Antiviral Agents
Another research direction involves the design and synthesis of novel classes of inhibitors for viruses, such as human rhinovirus. Compounds with benzimidazole structures have been tested as antirhinovirus agents, showing potential as therapeutic agents against viral infections (Hamdouchi et al., 1999).
Antiulcer Activities
Benzimidazole derivatives have also been synthesized and tested for their antiulcer activities, acting as histamine H2-receptor antagonists. These compounds have shown potent antisecretory and cytoprotective activity, suggesting their potential use in developing new antiulcer drugs (Katsura et al., 1992).
Insecticidal Assessment
Some benzimidazole derivatives have been evaluated for their insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This research indicates the potential of such compounds in developing new, more effective insecticides (Fadda et al., 2017).
Antimicrobial Activity
Compounds structurally related to the given chemical name have demonstrated antimicrobial action, indicating their potential in developing new antimicrobial agents. This includes activity against both bacterial and fungal pathogens, highlighting the broad-spectrum potential of benzimidazole derivatives (Ch, 2022).
Mecanismo De Acción
Direcciones Futuras
The potential applications of this compound are promising, particularly in the field of cancer research due to its activity as a PKM2 activator . Further studies are needed to fully understand its mechanism of action, potential therapeutic effects, and safety profile. This could lead to the development of new treatments for diseases characterized by altered cellular metabolism, such as cancer.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-15-11-19(25-9-5-2-6-10-25)24-18(23-15)12-21-20(27)13-26-14-22-16-7-3-4-8-17(16)26/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYPIIWHOXWPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CN2C=NC3=CC=CC=C32)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2673319.png)
![N-propyl-2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2673322.png)

![Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate](/img/structure/B2673328.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2673330.png)
![(2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone](/img/structure/B2673331.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2673341.png)
![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)
